6-Bromo-3-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a bromine atom, a pyridine ring, a piperazine ring, and a tetrahydroquinazoline ring . It’s part of a class of compounds that have been studied for their potential biological activity .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various reagents. In a related study, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using magnesium oxide nanoparticles . Another study involved the design and synthesis of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. In a related study, the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives was catalyzed by magnesium oxide nanoparticles .
Scientific Research Applications
Crystal Structure and Hirshfeld Surface Analysis
Research into similar compounds has involved the crystal structure and Hirshfeld surface analysis to understand their structural properties. For example, studies on related hydrochloride salts of piperazine-linked quinazolinone derivatives provide insights into their crystallization behaviors and structural comparisons with fluorinated analogs (Ullah & Stoeckli-Evans, 2021).
Synthesis of Pyridone Analogues
The synthesis of pyridone analogues of tetrahydroisoquinolines and protoberberines, through condensation processes involving similar quinazolinone structures, highlights the chemical versatility and potential pharmacological applications of these compounds (Richards & Hofmann, 1978).
Unique Coordination Chemistry
Studies on Schiff-base ligands related to quinazolinone compounds have uncovered their role in forming unique coordination complexes with copper, showcasing the potential for creating materials with specific magnetic properties (Majumder et al., 2016).
Antiproliferative Activities
Research into pyrimidine-piperazine-chromene and -quinoline conjugates, including similar quinazolinone derivatives, has revealed their binding affinity to estrogen receptors and their antiproliferative activities against human cancer cell lines, demonstrating the potential for these compounds in cancer therapy (Parveen et al., 2017).
Mechanism of Action
Target of Action
The primary targets of 6-Bromo-3-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}methyl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one are the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal growth factor Receptor 2 (HER2) . These receptors play a crucial role in the regulation of cell growth and differentiation .
Mode of Action
this compound interacts with its targets, EGFR and HER2, by inhibiting their activity . This inhibition results in the disruption of the signaling pathways that promote cell growth and proliferation .
Biochemical Pathways
The compound affects the EGFR and HER2 signaling pathways . By inhibiting these receptors, this compound disrupts the downstream effects of these pathways, which include cell growth, proliferation, and survival .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impact its bioavailability . .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell growth and proliferation . This is achieved through the disruption of EGFR and HER2 signaling pathways .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-bromo-3-[[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28BrN5O2S/c26-19-8-9-21-20(15-19)24(33)31(25(34)28-21)16-17-4-6-18(7-5-17)23(32)30-13-11-29(12-14-30)22-3-1-2-10-27-22/h1-7,10,19-21H,8-9,11-16H2,(H,28,34) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANDNIESURUOGLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1Br)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=N5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28BrN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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